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Introduction
Oxalic acid (H₂C₂O₄), the simplest dicarboxylic acid, plays a significant role in various

chemical and biological processes. Its reactivity, particularly through decomposition and

oxidation, is of fundamental importance in fields ranging from atmospheric chemistry to

industrial applications and drug metabolism. Understanding the intricate mechanisms of these

reactions at a molecular level is crucial for controlling reaction outcomes, designing novel

catalysts, and predicting the environmental fate of oxalic acid and related compounds. This

technical guide provides a comprehensive overview of the theoretical studies on the reaction

mechanisms of oxalic acid, with a focus on computational and quantum chemical

investigations.

Thermal Decomposition of Oxalic Acid
The thermal decomposition of oxalic acid has been a subject of numerous theoretical and

experimental studies. Computational chemistry has been instrumental in elucidating the

complex pathways of its unimolecular and bimolecular decomposition.

Unimolecular Decomposition Pathways
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio

methods, have identified two main unimolecular decomposition channels for oxalic acid.[1][2]
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The first and more favorable pathway involves the formation of carbon dioxide (CO₂) and an

intermediate known as dihydroxycarbene (HOCOH).[1][2] This reaction proceeds through a

transition state with a calculated activation barrier of approximately 31 kcal/mol.[1][2] The

dihydroxycarbene intermediate is predicted to subsequently isomerize to formic acid (HCOOH),

although this step has a significantly higher activation barrier.[1]

A second unimolecular pathway leads to the direct formation of carbon dioxide (CO₂), carbon

monoxide (CO), and water (H₂O) via a concerted transition state.[1][2] This pathway has a

higher activation barrier of around 42 kcal/mol, suggesting it becomes more significant at

higher temperatures.[1][2]

Bimolecular Decomposition Pathway
A bimolecular decomposition mechanism, involving a second molecule such as water or

another oxalic acid molecule, has also been proposed and investigated theoretically. This

pathway is particularly relevant for the formation of formic acid. The presence of a water

molecule can facilitate the hydrogen migration required for the isomerization of

dihydroxycarbene to formic acid, significantly lowering the activation barrier to less than 37

kcal/mol.[1] This catalytic effect of water suggests that the formation of formic acid is more

likely to occur through a bimolecular process in environments where water is present.[1]

Oxidation of Oxalic Acid
The oxidation of oxalic acid is a key process in atmospheric chemistry and advanced oxidation

processes for water treatment. Theoretical studies have focused on the reactions with two

major oxidants: the hydroxyl radical (•OH) and ozone (O₃).

Reaction with Hydroxyl Radical (•OH)
Computational studies have shown that the reaction of oxalic acid with the hydroxyl radical

proceeds primarily through hydrogen atom abstraction from one of the carboxylic acid groups.

[3] This is a rapid reaction with a relatively low Gibbs free energy of activation.

The initial hydrogen abstraction leads to the formation of an oxalate radical (•OOCH-COOH)

and a water molecule. This radical intermediate can then undergo further reactions, including

decarboxylation to produce CO₂ and the hydroperoxyl radical (HO₂•).
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Reaction with Ozone (O₃)
The reaction of oxalic acid with ozone is also initiated by hydrogen atom abstraction from a

carboxylic acid group.[3] This process, however, has a significantly higher activation energy

compared to the reaction with the hydroxyl radical, indicating that the hydroxyl radical is a much

more potent oxidant for oxalic acid.[3]

The reaction with ozone leads to the formation of a hydrotrioxide intermediate (HOOO-

C(O)COOH), which is unstable and decomposes to form various products.[3]

Data Presentation
The following tables summarize the key quantitative data from theoretical studies on the

reaction mechanisms of oxalic acid.

Table 1: Calculated Activation Energies for the Thermal Decomposition of Oxalic Acid

Reaction Pathway
Computational
Method

Activation Energy
(kcal/mol)

Reference

H₂C₂O₄ → CO₂ +

HOCOH

(dihydroxycarbene)

B3LYP/6-31G 31 [1]

H₂C₂O₄ → CO₂ + CO

+ H₂O
B3LYP/6-31G 42 [1]

HOCOH + H₂O →

HCOOH + H₂O

(bimolecular

isomerization)

MP4(SDQ)/6-

311++G//B3LYP/6-

31G

< 37 [1]

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Oxidation of Oxalic Acid
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Reaction Phase
Computational
Method

ΔG‡ (kcal/mol) Reference

H₂C₂O₄ + •OH →

•OOCH-COOH +

H₂O

Gas Phase
UMN12SX/6-

311++G(2d,p)
8.51 [3]

H₂C₂O₄ + •OH →

•OOCH-COOH +

H₂O

Aqueous

UMN12SX/6-

311++G(2d,p)

with SMD

10.33 [3]

H₂C₂O₄ + O₃ →

HOOO-

C(O)COOH

Gas Phase
UMN12SX/6-

311++G(2d,p)
21.77 [3]

H₂C₂O₄ + O₃ →

HOOO-

C(O)COOH

Aqueous

UMN12SX/6-

311++G(2d,p)

with SMD

28.16 [3]

Experimental Protocols
Computational Methods
The theoretical studies cited in this guide predominantly utilize quantum chemical calculations

performed with software packages such as Gaussian.[4] A typical computational protocol

involves the following steps:

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and

products are optimized to find their minimum energy structures. The B3LYP density

functional is a commonly used method, often paired with Pople-style basis sets like 6-31G**

or 6-311++G(2d,p).[1][5]

Frequency Calculations: Vibrational frequency calculations are performed at the optimized

geometries to characterize the nature of the stationary points. Minima (reactants,

intermediates, products) have all real frequencies, while transition states have exactly one

imaginary frequency corresponding to the motion along the reaction coordinate. These

calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to

the electronic energies.
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Transition State Searching: Transition states are located using methods like the synchronous

transit-guided quasi-Newton (STQN) method or by specifying the Opt=TS keyword in the

calculation input.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state

connects the desired reactants and products, an IRC calculation is performed. This involves

following the minimum energy path downhill from the transition state in both forward and

reverse directions.

Solvation Effects: To model reactions in the aqueous phase, implicit solvation models like the

Solvation Model based on Density (SMD) are often employed.[3]

Experimental Validation
Experimental validation of these theoretical predictions often involves techniques such as:

Temperature-Programmed Decomposition (TPD): In a typical TPD experiment, a sample of

oxalic acid is heated at a controlled rate in an inert atmosphere. The gaseous products are

then analyzed in real-time, often using mass spectrometry or gas chromatography, to identify

the decomposition products and determine their evolution profiles as a function of

temperature.[6][7]

Pulse Radiolysis: This technique is used to study the kinetics of fast reactions, such as the

reaction of oxalic acid with hydroxyl radicals.[8] A short pulse of high-energy electrons is

used to generate a high concentration of radicals in the solution, and the subsequent

reactions are monitored by time-resolved absorption spectroscopy.[8]

Kinetic Studies: For slower reactions, conventional kinetic studies can be performed by

monitoring the disappearance of reactants or the appearance of products over time using

techniques like UV-Vis spectrophotometry or high-performance liquid chromatography

(HPLC).

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Pathway 1: Formation of Dihydroxycarbene

Pathway 2: Concerted Decomposition

Oxalic Acid
(H₂C₂O₄) Transition State 1

ΔE‡ ≈ 31 kcal/mol Dihydroxycarbene
(HOCOH) + CO₂

Oxalic Acid
(H₂C₂O₄)

Transition State 2
ΔE‡ ≈ 42 kcal/mol

CO₂ + CO + H₂O

Click to download full resolution via product page

Caption: Unimolecular thermal decomposition pathways of oxalic acid.
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Oxidation by Hydroxyl Radical (•OH) Oxidation by Ozone (O₃)

Oxalic Acid (H₂C₂O₄)
+ •OH

Transition State (H-abstraction)

Low ΔG‡

Oxalate Radical (•OOCH-COOH)
+ H₂O

Further Products
(e.g., CO₂, HO₂•)

Oxalic Acid (H₂C₂O₄)
+ O₃

Transition State (H-abstraction)

High ΔG‡

Hydrotrioxide Intermediate
(HOOO-C(O)COOH)

Decomposition Products
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Caption: Oxidation pathways of oxalic acid by hydroxyl radical and ozone.
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Define Reactants and Products

Geometry Optimization
(e.g., B3LYP/6-31G**)

Frequency Calculation

Verify Minima
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Transition State Search
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Caption: A typical computational workflow for studying reaction mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15350706?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Reaction-pathways-for-the-decomposition-and-hydrogenation-of-oxalic-acid-leading-to_fig4_369132969
https://pubmed.ncbi.nlm.nih.gov/17388318/
https://pubmed.ncbi.nlm.nih.gov/17388318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940222/
https://www.researchgate.net/publication/378527332_Methods_for_the_destruction_of_oxalic_acid_decontamination_effluents
https://www.researchgate.net/publication/230263016_Conformers_and_Intramolecular_Hydrogen_Bonding_of_the_Oxalic_Acid_Monomer_and_Its_Anions
https://www.fkit.unizg.hr/_download/repository/Thermal_Analysis_in_Practice-EGA.pdf
https://pubmed.ncbi.nlm.nih.gov/4686940/
https://pubmed.ncbi.nlm.nih.gov/4686940/
https://www.researchgate.net/publication/239225631_Studies_of_the_reaction_of_the_hydroxyl_radical_with_the_oxalate_ion_in_an_acidic_aqueous_solution_by_pulse_radiolysis
https://www.benchchem.com/product/b15350706#theoretical-studies-on-the-reaction-mechanisms-of-oxalic-acid
https://www.benchchem.com/product/b15350706#theoretical-studies-on-the-reaction-mechanisms-of-oxalic-acid
https://www.benchchem.com/product/b15350706#theoretical-studies-on-the-reaction-mechanisms-of-oxalic-acid
https://www.benchchem.com/product/b15350706#theoretical-studies-on-the-reaction-mechanisms-of-oxalic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15350706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

